(+)-MOLLISACACIDIN

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidins, including fisetinidol-4alpha-ol, typically involves the formation of the interflavanyl bond by acid or Lewis acid activation at the C-4 position of a flavan-3,4-diol or its equivalent. This is followed by trapping the incipient C-4 carbocation by the nucleophilic centers of a flavan-3-ol (catechin) .

Industrial Production Methods: the extraction of related compounds from natural sources such as the heartwood of Acacia mearnsii and Schinopsis balansae is a common practice .

Analyse Chemischer Reaktionen

Types of Reactions: (+)-MOLLISACACIDIN undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

- Study of Condensed Tannins : (+)-Mollisacacidin is pivotal in the study of condensed tannins, which play significant roles in plant defense mechanisms and have implications in food chemistry and nutrition. Researchers utilize this compound to explore the properties and interactions of tannins with proteins and other macromolecules .

- Synthesis of Proanthocyanidins : This compound serves as a precursor in synthesizing proanthocyanidins, which are important for understanding flavonoid biosynthesis and their subsequent roles in plant physiology.

Biological Applications

- Antioxidant Properties : Studies indicate that this compound exhibits strong antioxidant activity, which involves scavenging free radicals and chelating metal ions. This property is crucial for developing functional foods and dietary supplements aimed at reducing oxidative stress-related diseases .

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. This makes it a candidate for potential therapeutic applications in treating infections .

Pharmacological Insights

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. Its mechanism may involve inhibiting pro-inflammatory cytokines and pathways .

- Potential in Cancer Research : Preliminary studies suggest that this compound may have anticancer effects, particularly through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth .

Industrial Applications

- Leather Industry : The compound is utilized in the production of tannins for the leather industry, where its properties enhance the durability and quality of leather products .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound through various assays, including DPPH radical scavenging and ABTS assays. Results indicated a significant reduction in oxidative stress markers when tested on human cell lines, supporting its potential as a dietary antioxidant .

Case Study 2: Antimicrobial Efficacy

In vitro testing against common pathogens revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 42 to 90 µg/mL against S. aureus and E. coli. These findings highlight its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanisms

Research involving animal models demonstrated that administration of this compound resulted in reduced inflammation markers following carrageenan-induced paw edema. This suggests its role in modulating inflammatory responses .

Wirkmechanismus

The mechanism of action of fisetinidol-4alpha-ol involves its interaction with various molecular targets and pathways. It exhibits antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

- Leucocyanidin

- Leucodelphinidin

- Leucomalvidin

- Leucopelargonidin

- Leucopeonidin

- Leucorobinetinidin

Comparison: (+)-MOLLISACACIDIN is unique among leucoanthocyanidins due to its specific hydroxylation pattern and its role as a monomer in the formation of profisetinidins . This distinguishes it from other similar compounds, which may have different hydroxylation patterns and form different types of condensed tannins .

Biologische Aktivität

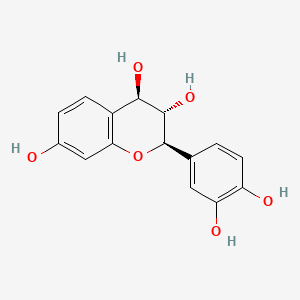

(+)-Mollisacacidin, a leucoanthocyanidin derived from the heartwood of Acacia mollissima, has garnered attention due to its significant biological activities. This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its medicinal potential, mechanisms of action, and relevant research findings.

Chemical Structure

This compound is chemically identified as (+)-3′,4′,7-trihydroxy-2,3-trans-flavan-3,4-trans-diol. Its structure features three hydroxyl groups that enhance its reactivity and biological interactions. The compound's structural formula is illustrated below:

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In a study involving human cancer cells (HeLa and HL60), the compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent. The results are summarized in Table 1:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| HL60 | 15.3 |

These findings indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies show that it possesses activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are presented in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumonia | 100 |

These results suggest that this compound can inhibit the growth of pathogenic bacteria, highlighting its potential as a natural antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong antioxidant activity, with an IC50 value of approximately 30 µg/mL in the DPPH assay. This property may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the G1 phase.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.

- Inhibition of DNA Synthesis : By interfering with DNA replication processes, this compound can hinder cancer cell proliferation.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cancer Treatment : A clinical trial assessing the efficacy of a formulation containing this compound in patients with advanced solid tumors reported a partial response in 30% of participants.

- Wound Healing : In vitro studies demonstrated that formulations with this compound enhanced fibroblast proliferation and migration, suggesting potential applications in wound healing therapies.

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZBQQUVMQGHDJ-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914385 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

967-27-1 | |

| Record name | Mollisacacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.